Cesium Lead Tribromide (Low water content)

Description

Significance of Cesium Lead Tribromide in Advanced Materials Research

The importance of CsPbBr₃ in advanced materials research is multifaceted, stemming from its excellent optoelectronic properties and enhanced stability. It possesses a wide bandgap of approximately 2.3 eV, making it a promising candidate for applications in green light-emitting diodes (LEDs), photodetectors, and as a stable component in tandem solar cells. nih.govitmo.ru Research has shown that CsPbBr₃ nanocrystals can exhibit high photoluminescence quantum yields (PLQY), with some reports indicating values exceeding 60%. researchgate.net

One of the most significant advantages of CsPbBr₃ is its superior stability against environmental factors, particularly moisture, when compared to hybrid perovskites. researchgate.netnih.gov While the presence of water can still induce phase transitions and degradation, CsPbBr₃ is notably more robust. nih.govacs.org For instance, studies have shown that high-quality CsPbBr₃ single crystals are significantly more stable under high humidity conditions, a critical factor for the long-term performance of electronic devices. researchgate.netnih.gov The development of synthesis methods that control humidity or are conducted in non-polar solvents further enhances this stability, making "low water content" CsPbBr₃ a focal point of research. nih.govacs.org

The intrinsic properties of CsPbBr₃ are summarized in the following tables, showcasing data from various research findings.

Table 1: Crystal Structure Properties of CsPbBr₃

| Property | Value | Crystal System/Space Group | Temperature | Reference |

| Lattice Parameters (a,b,c) | a = 8.19154(2) Å, b = 8.24459(2) Å, c = 11.73993(2) Å | Orthorhombic (Pbnm) | Room Temp. | nih.gov |

| Lattice Parameters (a,b,c) | a = 7.9734(7) Å, b = 8.3065(8) Å, c = 11.612(1) Å | Orthorhombic (Pbnm) | 4 K | nih.govacs.org |

| Lattice Parameters (a,b,c) | a = 8.10 Å, b = 8.45 Å, c = 11.88 Å | Orthorhombic (Pnma) | - | materialsproject.org |

| Lattice Parameter (a) | 5.8859 Å | Cubic (Pm-3m) | - | |

| Bond Length (Pb-Br) | 3.01 Å | Orthorhombic (Pnma) | - | materialsproject.org |

| Bond Length (Cs-Br) | 3.70-4.01 Å | Orthorhombic (Pnma) | - | materialsproject.org |

| Octahedral Tilt Angles | Antiphase: 7.43°, In-phase: 11.28° | Orthorhombic (Pbnm) | Room Temp. | nih.govacs.org |

Table 2: Optical and Electronic Properties of CsPbBr₃

| Property | Value Range | Conditions | Reference |

| Bandgap Energy | 2.22(3) eV - 2.7 eV | Varies with morphology and synthesis | nih.govoptica.orgnih.gov |

| Photoluminescence (PL) Peak | ~515 nm - 530 nm | Dependent on nanocrystal size and temp. | nih.govoptica.orgoptica.org |

| Photoluminescence Quantum Yield (PLQY) | Up to 95% | Nanocrystals | |

| Absorption Edge | ~2.37 eV | Thin film | nih.gov |

| Stokes Shift | 38 meV - 101 meV | Nanocrystals of varying size | researchgate.net |

Historical Context and Evolution of CsPbBr₃ Research Paradigms

The study of cesium lead halides dates back several decades, but intensive research into their potential for optoelectronic applications is a more recent phenomenon. Early investigations focused on the fundamental crystal structure and basic properties of bulk CsPbBr₃. nih.gov The initial crystallographic elucidations were performed in the 1970s using X-ray and neutron powder diffraction. researchgate.net

The paradigm of CsPbBr₃ research has significantly evolved, shifting from bulk single crystals to the nanoscale. The advent of colloidal synthesis methods, such as the hot-injection technique, revolutionized the field by enabling the production of monodisperse nanocrystals with size-tunable optical properties. researchgate.netacs.org This opened up new avenues for research into quantum confinement effects and surface passivation strategies to enhance performance and stability.

More recently, research has focused on further refining synthesis techniques to improve material quality and scalability. This includes the development of room-temperature synthesis methods and solvent-free approaches like mechanosynthesis, which are more environmentally friendly and cost-effective. nih.govitmo.ru There is also a growing interest in understanding and controlling the degradation pathways of CsPbBr₃, particularly in the presence of moisture and light, to develop more robust materials for practical applications. acs.orgmaterialsproject.orgmaterialsproject.org The exploration of doping and creating heterostructures with other materials continues to be an active area of research to further tune the properties of CsPbBr₃ for specific functionalities. nih.gov

Properties

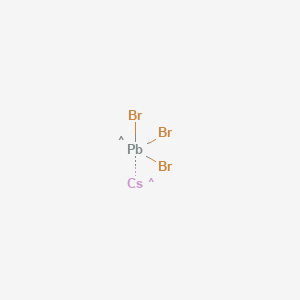

Molecular Formula |

Br3CsPb |

|---|---|

Molecular Weight |

580 g/mol |

InChI |

InChI=1S/3BrH.Cs.Pb/h3*1H;;/q;;;;+3/p-3 |

InChI Key |

WOLKCKQJYDPYBV-UHFFFAOYSA-K |

Canonical SMILES |

Br[Pb](Br)Br.[Cs] |

Origin of Product |

United States |

Advanced Synthesis Methodologies for Cesium Lead Tribromide

Solution-Phase Synthesis Techniques

Solution-phase synthesis offers versatile and scalable routes to produce Cesium Lead Tribromide in various forms, from nanocrystals to bulk single crystals. These methods involve the dissolution of precursors in solvents, followed by a controlled precipitation or crystallization event.

The hot-injection method is a widely utilized colloidal synthesis technique for producing monodisperse CsPbBr₃ nanocrystals, typically in the form of nanocubes. acs.orgnih.gov The process involves the swift injection of a room-temperature precursor solution (containing cesium) into a hot solution of the other precursors (containing lead), which are maintained at a high temperature (e.g., 180-210 °C). acs.orgaip.org This rapid injection induces a burst of nucleation, followed by controlled crystal growth. researchgate.net To terminate the growth and preserve the desired nanocrystal size, the reaction is immediately quenched in an ice-water bath. acs.orgresearchgate.net Several factors, including reaction temperature, precursor concentration, and surface ligands, influence the final product's characteristics. nih.gov

The properties of the synthesized CsPbBr₃ nanocrystals are highly dependent on the precursor chemistry. A common cesium precursor is cesium oleate, prepared from cesium carbonate and oleic acid. acs.org Research indicates that a slight excess of oleic acid is necessary for the complete conversion of cesium carbonate. acs.org The lead precursor solution is typically prepared by dissolving a lead halide salt, such as Lead(II) bromide (PbBr₂), in a high-boiling-point solvent like 1-octadecene (B91540) (ODE), often with the aid of ligands. aip.org

Engineering the precursors can involve forming intermediate structures to facilitate doping or control crystal growth. For instance, in the synthesis of manganese-doped CsPbBr₃, an intermediate complex of the formula L₂[Pb₁₋ₓMnₓ]Br₄ (where L is a ligand) is formed before the injection of the cesium precursor. bohrium.comacs.org This approach ensures the incorporation of the dopant into the crystal lattice. bohrium.comacs.org The choice of ligands used with the precursors, such as replacing traditional carboxylic acids with phosphorous-based ligands like alkylphosphonic acids, can also provide alternative methods for size and shape control. aip.org

Table 1: Effect of Phosphorous-Based Ligands on CsPbBr₃ Nanocrystal Synthesis

| Ligand Combination | Resulting Material | Key Finding | Source |

| Oleylamine (B85491) / Alkylphosphonic Acid | Near-monodisperse nanocrystals | Bandgap can be tuned by varying the alkyl chain length. | aip.org |

| Trioctylphosphine (B1581425) oxide / Alkylphosphonic Acid | Pure phase perovskite | Demonstrates a viable alternative to amine ligands for nucleation and growth. | aip.org |

The Ligand-Assisted Reprecipitation (LARP) method is a facile technique for synthesizing CsPbBr₃ nanocrystals, notable for its operation under ambient, room-temperature conditions, which contrasts with the high-temperature requirements of hot-injection methods. rsc.orgchemrxiv.orgnih.gov In a typical LARP synthesis, precursors like Cesium Bromide (CsBr) and Lead(II) bromide (PbBr₂) are dissolved in a polar solvent such as N,N-Dimethylformamide (DMF). e-asct.org This precursor solution is then rapidly injected into a non-polar anti-solvent, like toluene (B28343), that contains capping ligands such as oleic acid (OA) and oleylamine (OAm). rsc.orge-asct.org The decreased solubility of the precursors in the mixed solvent system causes them to rapidly precipitate into CsPbBr₃ nanocrystals. e-asct.org

Controlling the synthesis environment through ligand and solvent engineering is critical for optimizing the reaction. The chain length, concentration, and ratio of ligands significantly influence the growth, functionality, and stability of the nanocrystals. chemrxiv.org Long-chain ligands have been found to produce more homogeneous and stable nanocrystals compared to their short-chain counterparts. chemrxiv.org Furthermore, modifying the solvent system can dramatically improve reaction yields. Substituting the conventional toluene anti-solvent with ethyl acetate (B1210297) and replacing oleylamine with the shorter, saturated octylamine (B49996) has been shown to increase product yields from under 30% to approximately 70%. rsc.org This modification also reduces ligand and solvent waste. rsc.org Applying anisole (B1667542) as the reaction solvent allows for the isolation of as-synthesized CsPbBr₃ nanocrystals by direct centrifugation without needing an anti-solvent, leading to a 50-fold increase in molar production yields and a photoluminescence quantum yield (PLQY) of 64%. acs.org

Table 2: Impact of Solvent and Ligand Engineering in LARP Synthesis of CsPbBr₃

| Modification | PLQY | Yield | Key Advantage | Source |

| Ethyl Acetate (anti-solvent) & Octylamine (ligand) | >80% (with RNH₃Br addition) | ~70% | High product yield, reduced waste. | rsc.org |

| Anisole (reaction solvent) | 64% | 50-fold molar improvement | Simplified purification (direct centrifugation). | acs.org |

| Cetyltrimethylammonium bromide (CTAB) ligand | ~90% | - | Enhanced PLQY. | acs.org |

| (3-aminopropyl)triethoxysilane (APTES) with Oleic Acid | 90-100% | - | Forms stable CsPbBr₃@SiO₂ core-shell nanoparticles. | nih.gov |

Room-temperature synthesis of CsPbBr₃ offers a cost-effective, scalable, and less hazardous alternative to high-temperature methods. nih.gov These techniques, which include the LARP method, rely on inducing the precipitation of nanocrystals from a precursor solution under ambient conditions. e-asct.orgresearchgate.net The process typically involves dissolving cesium and lead halide salts in a solvent and then triggering crystallization by introducing an anti-solvent or by carefully controlling precursor and ligand concentrations. e-asct.orgrsc.org

For example, single-crystalline CsPbBr₃ nanowires can be synthesized directly from precursor powders at room temperature using a ligand-assisted colloidal method, with the dimensions of the nanowires controlled by adjusting the reaction time. rsc.org Another approach involves the in situ synthesis of CsPbBr₃ nanocrystals within a mesoporous alumina (B75360) film, where the choice of solvents and the sequence of precursor incorporation enable nanocrystal generation at room temperature. rsc.org A novel room-temperature strategy utilizes ultraviolet-polymerizable acrylic monomers as the solvent, which avoids complex post-synthesis purification and allows for the formation of highly stable polymer composites. mdpi.com In this method, ligands such as 3-aminopropyltriethoxysilane (B1664141) (APTES) are used to restrict crystal growth, achieving a high PLQY of 87.5%. mdpi.com

Inverse Temperature Crystallization (ITC) is a non-conventional method for growing large, high-quality single crystals of perovskite materials, including CsPbBr₃. nih.gov This technique exploits the unusual property of certain perovskites exhibiting inverse or retrograde solubility in specific solvents, meaning their solubility decreases as the temperature increases. nih.gov For methylammonium (B1206745) lead bromide (MAPbBr₃), a related perovskite, its solubility in DMF drops significantly when heated from room temperature to 80°C. nih.gov This phenomenon allows for crystallization to be initiated simply by heating the precursor solution. nih.gov

This method has been adapted for growing CsPbBr₃ single crystals. By carefully selecting the solvent system, the solubility curve can be modulated to reduce oversaturation, which helps to limit the number of nucleation sites and inhibit the formation of polycrystals. acs.org One study demonstrated a low-temperature ITC strategy to grow CsPbBr₃ single crystals in water, which showed superior charge transport properties and stability compared to crystals grown in organic solvents like dimethyl sulfoxide (B87167) (DMSO). researchgate.net The ITC method is significantly faster than many traditional solution-growth techniques and allows for the continuous enlargement of crystals by replenishing the depleted growth solution. nih.gov

The incorporation of additives into the precursor solution is a powerful strategy to enhance the quality and control the growth of CsPbBr₃ crystals. Additives can facilitate the growth of specific crystal shapes, improve the morphology of perovskite films, and reduce defect density. acs.orgnih.gov

In solution crystallization methods, certain additives can help produce cuboid-shaped single crystals while preventing the formation of undesirable rod-like structures. acs.org The use of additives in combination with an optimized ternary mixture solvent has been shown to produce highly crystalline single crystals with a low defect density of 3.79 × 10⁹ cm⁻³. acs.org In the context of thin-film preparation for devices, additives can be used to improve the quality of spin-coated films. For instance, CsPbBr₃ quantum dots themselves can be used as an additive in an anti-solvent during the solution-processing of methylammonium lead iodide films. nih.gov These quantum dots act as effective heterogeneous nucleation centers, resulting in smoother, pinhole-free films with larger grain sizes and a preferential crystal orientation. nih.gov Other organic additives, when blended into the CsPbBr₃ precursor solution, can lead to the formation of large, flat crystal grains with fewer voids, improving the performance of light-emitting diodes. mdpi.com

Inverse Temperature Crystallization (ITC) Approaches

Vapor-Phase Deposition Techniques

Vapor-phase deposition represents a significant class of techniques for producing high-purity, uniform thin films of CsPbBr₃, circumventing many of the challenges associated with solvent-based methods, such as solvent residue and incomplete precursor reaction. researchgate.net These dry-processing methods are highly adaptable for industrial-scale production. researchgate.netnrel.gov

Chemical Vapor Deposition (CVD) is a prominent technique for depositing uniform and precise CsPbBr₃ thin films. xmu.edu.cnrsc.orgrsc.org The process involves the reaction of gaseous precursors on a heated substrate to form a solid film. researchgate.net For CsPbBr₃, a common approach is dual-source CVD, where Cesium Bromide (CsBr) and Lead(II) Bromide (PbBr₂) are used as precursors. materials-science.info These precursors are sublimated and transported to the substrate by an inert carrier gas, typically under low vacuum. materials-science.info

The substrate temperature is a critical parameter that influences the deposition rate and film quality. xmu.edu.cnrsc.org Research has shown that the deposition rate is maximized at a specific temperature; for instance, a maximal rate was achieved at 250 °C in one study, yielding a film thickness of 420 nm. xmu.edu.cnrsc.org At temperatures below this optimum, the chemical reaction rate limits deposition, while at higher temperatures, desorption of reactants from the substrate becomes a limiting factor. xmu.edu.cnrsc.org The activation energy for the CVD growth of CsPbBr₃ has been calculated to be 31.64 kJ mol⁻¹. xmu.edu.cnrsc.org CVD can produce high-quality, pinhole-free crystalline films suitable for applications like light-emitting diodes (PeLEDs). researchgate.netmaterials-science.info

Table 1: Research Findings on CVD of CsPbBr₃

| Parameter | Value/Finding | Source(s) |

|---|---|---|

| Precursors | Cesium Bromide (CsBr), Lead(II) Bromide (PbBr₂) | materials-science.info |

| Deposition Method | Dual-source thermal evaporation | materials-science.info |

| Optimal Substrate Temp. | 250 °C (for maximal deposition rate) | xmu.edu.cnrsc.orgrsc.org |

| Maximal Film Thickness | 420 nm (at 250 °C) | xmu.edu.cnrsc.org |

| Activation Energy (Ea) | 31.64 kJ mol⁻¹ | xmu.edu.cnrsc.org |

| Resulting Film Quality | Uniform, pinhole-free, pure CsPbBr₃(110) phase | xmu.edu.cnmaterials-science.info |

| Application Demo | Light-Emitting Diodes (PeLEDs) | materials-science.info |

Close Space Sublimation (CSS) is a physical vapor deposition technique that is gaining attention for its potential in rapid and scalable production of CsPbBr₃ films. acs.orgnanoge.org The defining feature of CSS is the small distance, typically a few millimeters, maintained between the source material and the substrate. acs.org This setup allows for high material utilization and fast deposition rates. nanoge.org

The CSS process is noted for its high speed and efficiency, with reported growth rates reaching up to 10 μm/min and material utilization as high as 98%. acs.orgacs.org By adjusting process parameters such as source temperature, substrate temperature, and pressure, different growth regimes can be accessed, enabling control over the film's grain size and morphology without requiring additional treatments. nanoge.org A stable process has been identified with source temperatures between 400 °C and 500 °C and substrate temperatures from 300 °C to 400 °C. acs.org

A significant advantage of the CSS methodology is its compatibility with an entirely solvent-free process. acs.orgnanoge.org The CsPbBr₃ source material required for the sublimation process can be synthesized via mechanochemical methods like ball milling. acs.orgacs.org This approach avoids the use of any solvents, thereby eliminating the risk of residual solvent impurities in the final film and aligning with green chemistry principles. acs.org The combination of solvent-free source preparation and CSS deposition presents a powerful route for manufacturing high-quality, polycrystalline CsPbBr₃ films for large-area applications. acs.orgresearchgate.net

Table 2: Key Parameters and Outcomes of the CSS Method for CsPbBr₃

| Parameter | Value/Finding | Source(s) |

|---|---|---|

| Method Type | Physical Vapor Deposition | acs.org |

| Key Feature | Small source-to-substrate distance (2-10 mm) | acs.org |

| Precursor Synthesis | Solvent-free ball milling | acs.orgacs.org |

| Growth Rate | Up to 10 μm/min | acs.org |

| Material Utilization | Up to 98% | acs.orgnanoge.org |

| Source Temperature | 400 °C - 500 °C | acs.org |

| Substrate Temperature | 300 °C - 400 °C | acs.org |

| Resulting Film | High-quality, single-phase, polycrystalline | acs.orgacs.org |

Close Space Sublimation (CSS)

Control of Water Content in Synthesis and Processing

The presence of water can be detrimental to the stability and performance of CsPbBr₃, making the control of water content a critical aspect of its synthesis and handling.

Many synthetic routes for CsPbBr₃, particularly colloidal methods like hot-injection, necessitate stringent anhydrous and oxygen-free conditions. mdpi.com These are typically achieved by using standard air-free techniques, such as employing a Schlenk line or a glovebox, and working under an inert atmosphere of nitrogen or argon. mdpi.comaip.orgrsc.org Precursors are often dried under vacuum at elevated temperatures (e.g., 120 °C) to remove any adsorbed water before the reaction. aip.orgacs.org

Post-synthesis processing steps, such as washing and purification of nanocrystals, are also performed under inert conditions. aip.orgacs.org This involves using anhydrous solvents, like toluene or hexane, to wash the nanocrystals and remove unreacted precursors and ligands, followed by centrifugation and redispersion, all while maintaining an inert atmosphere to prevent degradation. aip.org Annealing studies on CsPbBr₃ films are also conducted under an inert atmosphere to investigate the intrinsic thermal stability without the influence of atmospheric components like moisture. rsc.orgrsc.org

In solution-based synthesis, the choice of solvents and non-solvents (or antisolvents) is a powerful tool for controlling the crystallization, size, and morphology of CsPbBr₃. researchgate.netacs.orgnih.gov

High-boiling point solvents are often used as the reaction medium in hot-injection synthesis. researchgate.netchemrxiv.org Non-polar solvents like 1-octadecene (ODE) are common. mdpi.comaip.orgacs.org The coordinating ability of the solvent can influence the formation of intermediate plumbate complexes (PbBrₙ²⁻ⁿ), which in turn affects the nucleation and growth of the final CsPbBr₃ crystals. researchgate.netacs.orgchemrxiv.org For example, π-rich solvents like benzyl (B1604629) ether (BE) and diphenyl ether (DPE) show considerable coordination with the lead precursor, influencing the morphology of the resulting nanocrystals. researchgate.netchemrxiv.org

Table 3: Influence of Solvents and Non-Solvents on CsPbBr₃ Synthesis

| Role | Solvent/Non-Solvent | Example(s) | Effect | Source(s) |

|---|---|---|---|---|

| Reaction Medium | High-boiling point, non-polar solvent | 1-Octadecene (ODE) | Common medium for hot-injection synthesis. | aip.orgacs.org |

| Coordinating Solvent | High-boiling point, π-rich solvent | Benzyl Ether (BE), Diphenyl Ether (DPE) | Coordinates with PbBr₂ to form plumbate complexes, affecting nanocrystal morphology (e.g., thin rods). | researchgate.netchemrxiv.org |

| Good Solvent | Polar aprotic solvent | Dimethylformamide (DMF) | Dissolves CsBr and PbBr₂ precursors for recrystallization methods. | nih.govespublisher.com |

| Non-Solvent (Antisolvent) | Non-polar solvent | Toluene, Ethyl Acetate | Induces precipitation/crystallization from a polar solvent solution, controlling nanocrystal size. | nih.govespublisher.com |

Crystallographic and Microstructural Engineering of Cesium Lead Tribromide

Crystal Growth Mechanisms and Morphological Control

The ability to manipulate the crystal structure and morphology of CsPbBr₃ is paramount for its application in various technologies. mdpi.comnih.govresearchgate.net The growth mechanisms are diverse, spanning from traditional melt-growth techniques to solution-based and vapor-phase deposition methods. researchgate.net Each method offers a unique set of parameters to control the resulting crystal size, shape, and quality. For instance, in chemical vapor deposition (CVD), adjusting precursor evaporation temperatures, flux density, and substrate temperature allows for the selective growth of different morphologies like microrods, microplates, and microspheres on the same substrate. mdpi.comnih.govresearchgate.net This control is attributed to the interplay of fluid flow dynamics, precursor-substrate distance, and temperature gradients across the substrate. mdpi.comnih.govresearchgate.net Similarly, solution-based methods offer tunability through factors such as solvent choice, precursor concentration, and the use of ligands. chemrxiv.orgdigitellinc.comresearchgate.net

High-quality single crystals of CsPbBr₃ are crucial for fundamental studies of its intrinsic properties and for applications in high-performance radiation detectors. rsc.orgmdpi.comresearchgate.netrsc.org Several methods have been developed to grow large, high-purity single crystals.

The Bridgman-Stockbarger method is a melt-growth technique that has been successfully employed to produce large CsPbBr₃ single crystals. mdpi.commiddlebury.eduresearchgate.netnih.gov This method involves melting the precursor material in a sealed ampule and slowly lowering it through a temperature gradient. researchgate.netgoogle.com This controlled solidification process promotes the formation of a single crystalline ingot. mdpi.comresearchgate.netnih.gov Key parameters that influence the crystal quality include the temperature gradient, growth rate, and cooling rate, especially through the phase transition temperatures. researchgate.netnih.gov For instance, an optimized temperature gradient of 10°C cm⁻¹ and a slow growth rate of 0.5 mm h⁻¹ have been shown to be effective. nih.gov Furthermore, applying a slow cooling rate of 1°C h⁻¹ during the cubic-to-tetragonal phase transition is beneficial for maintaining crystal quality. researchgate.netnih.gov

Solution-based methods offer a lower-temperature alternative for single crystal growth. The inverse temperature crystallization (ITC) method exploits the unusual retrograde solubility of CsPbBr₃ in certain solvents like dimethyl sulfoxide (B87167) (DMSO). nih.govresearchgate.netacs.org In this technique, a saturated solution at room temperature is heated, causing the solubility to decrease and leading to crystal nucleation and growth. nih.govresearchgate.netacs.org The addition of co-solvents can modify the solubility-temperature profile, allowing for better control over the nucleation and growth rates. acs.org

Another solution-based approach is the antisolvent vapor-assisted crystallization (AVAC) method. researchgate.netacs.orgacs.org In this technique, an antisolvent vapor (a solvent in which the perovskite is insoluble) is slowly diffused into a solution of CsPbBr₃ precursors. researchgate.netresearchgate.net This gradual reduction in solubility induces the controlled crystallization of high-quality single crystals. researchgate.net For example, millimeter-sized crystals can be grown from a precursor solution treated with acetonitrile (B52724) or methanol (B129727) as antisolvents. capes.gov.br

A novel and environmentally friendly approach involves the low-temperature crystallization of CsPbBr₃ in water . nih.govresearchgate.net This method leverages the temperature-dependent solubility of CsPbBr₃ in water to grow high-quality single crystals at temperatures as low as 40°C. nih.govresearchgate.netresearchgate.net These crystals have demonstrated improved stability and charge transport properties compared to those grown at higher temperatures in organic solvents. nih.gov

Table 1: Comparison of CsPbBr₃ Single Crystal Growth Methods

| Growth Method | Typical Solvents/Environment | Key Growth Parameters | Advantages | Reported Crystal Size |

|---|---|---|---|---|

| Bridgman-Stockbarger | Melt (no solvent) | Temperature gradient, growth rate, cooling rate researchgate.netnih.gov | Large crystal size, high purity mdpi.commiddlebury.edu | Up to 65 mm in diameter researchgate.netrsc.org |

| Inverse Temperature Crystallization (ITC) | DMSO, DMF nih.govacs.org | Temperature, precursor concentration, co-solvents acs.org | Low temperature, rapid growth acs.org | Millimeter-sized acs.org |

| Antisolvent Vapor-Assisted Crystallization (AVAC) | DMSO, DMF with antisolvents like acetonitrile, methanol researchgate.netcapes.gov.br | Antisolvent diffusion rate, temperature researchgate.net | High-quality crystals at room temperature researchgate.net | Millimeter-sized capes.gov.br |

| Low-Temperature Crystallization in Water | Water | Temperature, precursor ratio nih.gov | Environmentally friendly, improved crystal stability nih.gov | Large single crystals nih.gov |

The fabrication of high-quality thin films is essential for integrating CsPbBr₃ into many optoelectronic devices. The growth mechanism of these films significantly influences their properties.

Thin film deposition generally involves three stages: absorption of precursor species onto the substrate, surface diffusion of these species, and nucleation and growth of the film. youtube.com The interaction between the incoming atoms and the substrate surface is critical. youtube.com

Epitaxial growth is a technique used to grow a single-crystal film on a crystalline substrate, where the crystal lattice of the film is aligned with that of the substrate. This approach can lead to films with very low defect densities. The successful heteroepitaxial growth of CsPbBr₃ thin films has been demonstrated on substrates like strontium titanate (SrTiO₃). nih.gov The key to this is the "incommensurate lattice match" between the two perovskite structures, which facilitates the growth of continuous single-crystal thin films. nih.gov

Achieving continuous and pinhole-free thin films is a major challenge, as the growth often follows the Volmer-Weber mechanism, leading to the formation of isolated islands. nih.gov Overcoming this requires careful control of the deposition parameters. In vapor-phase deposition, for instance, controlling the precursor flux and substrate temperature is critical. mdpi.com In solution-based spin-coating methods, the properties of the substrate can influence the film's morphology and stability. mdpi.com For example, the chemical nature and crystalline structure of the substrate affect the nucleation and growth, leading to different film properties. mdpi.com Post-deposition treatments, such as aging in a controlled moisture and temperature environment, can also alter the film's structure, sometimes leading to the formation of narrower, more defined crystalline peaks, indicating crystallite growth. mdpi.com

Cesium lead tribromide nanocrystals (NCs) and quantum dots (QDs) have garnered significant attention due to their excellent optical properties, such as high photoluminescence quantum yields (PLQY) and tunable emission wavelengths. e-asct.orgnih.gov Their morphology is highly dependent on the synthesis method and conditions.

Common synthesis methods include the hot-injection method and the ligand-assisted reprecipitation (LARP) method . e-asct.orgnih.govacs.orgcityu.edu.hk The hot-injection method involves the rapid injection of a precursor solution into a hot solvent containing other precursors, leading to the nucleation and growth of nanocrystals. nih.govacs.orgcityu.edu.hkresearchgate.net The reaction temperature is a crucial parameter that affects the size and morphology of the resulting QDs. nih.govmdpi.com The LARP method is a room-temperature synthesis that relies on the difference in solubility of the precursors in a solvent and an antisolvent. chemrxiv.orgdigitellinc.come-asct.orgrsc.org

The morphology of CsPbBr₃ NCs can be controlled by various factors, including the choice of ligands and their concentrations. chemrxiv.orgdigitellinc.com For instance, long-chain ligands tend to produce more stable and homogeneous nanocrystals compared to short-chain ligands. chemrxiv.orgdigitellinc.com The shape of the nanocrystals can also be influenced by the solvent used; for example, a structural transformation from cubic to rod-shaped NCs can be induced by changing the solvent from toluene (B28343) to dichloromethane. rsc.org

Table 2: Synthesis Methods for CsPbBr₃ Nanocrystals and Quantum Dots

| Synthesis Method | Typical Temperature | Key Control Parameters | Resulting Morphologies |

|---|---|---|---|

| Hot-Injection | 130-200 °C researchgate.net | Injection temperature, precursor concentration, ligands nih.govacs.orgmdpi.com | Monodisperse nanocubes, nanosheets, rods researchgate.netnih.govresearchgate.net |

| Ligand-Assisted Reprecipitation (LARP) | Room Temperature e-asct.org | Solvent/antisolvent system, ligand type and concentration, precursor dissolution time chemrxiv.orge-asct.orgrsc.org | Cubic nanocrystals chemrxiv.orge-asct.org |

The shape of CsPbBr₃ nanocrystals has a significant impact on their carrier dynamics, which in turn affects their performance in optoelectronic devices. rsc.org Time-resolved emission and transient absorption spectroscopy studies have revealed that the relaxation of photo-induced carriers is influenced by the nanocrystal morphology. rsc.org For example, trap states play a more significant role in the carrier relaxation dynamics of cubic and rod-shaped nanocrystals. rsc.org The lifetime of both shallow and deep trap states has been observed to increase when the shape of the nanocrystals changes from cubic to rod-like. rsc.org This highlights the importance of controlling the nanocrystal shape to tune the material's optoelectronic properties for specific applications. rsc.org Furthermore, hot carrier relaxation dynamics are also dependent on the composition of the nanocrystals. americanelements.comnih.gov

Nanocrystal and Quantum Dot Morphology

Advanced Structural Characterization Techniques

Advanced characterization techniques are crucial for understanding the crystallographic and microstructural properties of cesium lead tribromide (CsPbBr3), particularly in low water content environments. These methods provide detailed insights into the material's phase, structure, and surface features, which are essential for its application in optoelectronic devices.

X-ray Diffraction (XRD) Analysis of Crystalline Phases and Lattice Deformation

X-ray Diffraction (XRD) is a primary technique for identifying the crystalline phases and analyzing the lattice structure of CsPbBr3. The material can exist in several crystalline phases, including cubic, orthorhombic, and tetragonal, and XRD patterns provide definitive identification of the phase present in a given sample. nih.govchemrxiv.org

Research has shown that the synthesis method significantly influences the resulting crystalline phase. For instance, CsPbBr3 nanocrystals prepared at room temperature tend to exhibit an orthorhombic crystal structure, while those synthesized via a hot-injection method are more likely to be cubic. chemrxiv.org The XRD patterns of CsPbBr3 thick films have shown sharp diffraction peaks corresponding to the cubic phase. mdpi.com Specifically, prominent peaks can be observed at 2θ values of 15.2°, 21.5°, 30.3°, and 30.7°, which correspond to the (101), (200), (040), and (202) crystallographic planes of the orthorhombic phase, respectively. nih.gov For the cubic phase, characteristic diffraction peaks appear at 15.2°, 25.6°, 30.4°, 30.7°, 34.3°, 37.7°, and 43.7°, corresponding to the (001), (110), (002), (200), (120), (121), and (202) planes. mdpi.com

XRD analysis is not only used for phase identification but also to detect lattice deformation and the presence of secondary phases. For example, in mixed-cation lead mixed-halide perovskites containing cesium, XRD can reveal the presence of unwanted hexagonal or orthorhombic δ-phases alongside the desired perovskite α-phase. researchgate.net Upon thermal annealing, XRD has been used to monitor the structural evolution of CsPbBr3 films, showing a transformation into the tetragonal CsPb2Br5 phase at temperatures starting from 150 °C. nih.gov

| Crystalline Phase | Key Diffraction Peaks (2θ) | Corresponding Planes | Reference |

|---|---|---|---|

| Orthorhombic | 15.2°, 21.5°, 21.6°, 30.3°, 30.7° | (101), (121), (200), (040), (202) | nih.gov |

| Cubic | 15.2°, 25.6°, 30.4°, 30.7°, 34.3°, 37.7°, 43.7° | (001), (110), (002), (200), (120), (121), (202) | mdpi.com |

| Tetragonal | Strong peak at 25.4° | Not specified | nih.gov |

Electron Microscopy (SEM, TEM) for Microstructural Evolution

Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are indispensable for studying the microstructural evolution, morphology, and nanoscale features of CsPbBr3.

SEM is primarily used to observe the surface morphology and grain structure of CsPbBr3 films. mdpi.com High-resolution SEM (HRSEM) has been employed to evaluate the morphological changes in CsPbBr3 films upon thermal annealing. nih.gov For instance, as-deposited films at room temperature consist of nanocrystals, which begin to sinter and form micrometer-scale grains at temperatures around 200 °C, with further grain growth observed at 400 °C. nih.gov These morphological changes are often correlated with phase transformations identified by XRD. nih.gov

TEM provides higher resolution imaging, allowing for the characterization of individual nanocrystals (NCs) and their internal structure. researchgate.netresearchgate.net Studies have used TEM to visualize CsPbBr3 nanocrystals with various shapes, such as cubes, wires, and sheets. nih.gov TEM analysis has been critical in revealing that the morphology of CsPbBr3 can be tuned by the choice of solvents during synthesis, leading to the formation of thin rod-like structures or thicker platelets. chemrxiv.org Furthermore, in-situ TEM studies have shown that CsPbBr3 NCs can undergo transformations when exposed to an electron beam. This includes the desorption of bromine atoms and the formation of metallic lead (Pb) nanoparticles, leading to the local amorphization and dismantling of the nanocrystal structure. nih.gov This degradation process is more pronounced in nanocrystals with a higher surface-to-volume ratio. nih.gov

| Technique | Observation | Conditions / Sample Type | Reference |

|---|---|---|---|

| SEM | Analysis of surface morphology and elemental composition of thick films. | CsPbBr3 and Sr-doped CsPbBr3 thick films. | mdpi.com |

| HRSEM | Monitored film morphology changes from nanocrystals to micrometer-scale grains. | Drop-cast ink films annealed from RT to 400 °C. | nih.gov |

| TEM | Characterization of nanocrystal shape and size distribution. | CsPbBr3 nanocrystals embedded in glass. | researchgate.net |

| TEM | Observation of electron beam-induced degradation, forming metallic Pb nanoparticles. | Colloidal CsPbBr3 nanosheets. | nih.gov |

| TEM | Revealed tunable morphology (rods vs. platelets) based on synthesis solvents. | CsPbBr3 nanocrystals prepared with different solvents. | chemrxiv.org |

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution scanning probe technique used to obtain three-dimensional images of a material's surface topography at the nanoscale. nih.govyoutube.com Unlike electron microscopy, AFM can provide quantifiable and accurate height information, down to the angstrom level, without the need for vacuum conditions. nih.govnih.gov

In the context of CsPbBr3 and related perovskite materials, AFM is used to characterize the surface roughness and topography of thin films. This information is critical as the surface quality can significantly impact the performance of optoelectronic devices. For example, AFM has been used to confirm that the addition of certain additives, like carbon quantum dots, to silica (B1680970) coatings can reduce the coating's roughness and eliminate micrometric cracks. researchgate.net The technique operates by scanning a sharp tip at the end of a cantilever over the sample surface; interactions between the tip and the surface are recorded to construct a topographic map. nih.gov

AFM can be operated in different modes, such as contact mode or dynamic (tapping) mode, to gather information not only on topography but also on surface properties like viscoelasticity. nih.gov The development of video-rate AFM allows for the direct visualization of dynamic processes at liquid-solid interfaces at the molecular level, offering powerful insights into crystal growth and surface evolution in real-time. youtube.com For CsPbBr3 films, AFM provides a direct way to measure surface features, assess film uniformity, and understand how processing conditions affect the final surface topography, which is essential for optimizing device interfaces.

Electronic Structure and Theoretical Investigations of Cesium Lead Tribromide

First-Principles Calculations and Density Functional Theory (DFT)

First-principles calculations, rooted in Density Functional Theory (DFT), serve as a powerful tool to model the electronic and structural properties of CsPbBr₃ from fundamental quantum mechanics, avoiding empirical parameters. researchgate.net These computational methods allow for a detailed examination of the material's electronic band structure, orbital interactions, and the influence of its constituent ions.

DFT calculations have been successfully used to investigate the temperature-dependent phases of CsPbBr₃ (cubic, tetragonal, and orthorhombic), providing insights into their structural and electronic properties. acs.org The accuracy of these calculations is often enhanced by considering effects such as spin-orbit coupling (SOC), which is significant due to the presence of the heavy lead (Pb) atom. researchgate.netsci-hub.se Different exchange-correlation functionals, such as the Perdew-Burke-Ernzerhof (PBE) generalized gradient approximation (GGA) and modified Becke-Johnson (mBJ) potentials, are employed to refine the theoretical results and achieve better agreement with experimental data. acs.org

Electronic Band Structure Determination

The electronic band structure, which describes the ranges of energy an electron is allowed to have, is a critical property of a semiconductor. For CsPbBr₃, the band structure determines its optical and electronic behavior.

Calculations for the cubic, tetragonal, and orthorhombic phases of CsPbBr₃ consistently show a direct bandgap, where the top of the valence band and the bottom of the conduction band occur at the same point in momentum space (the R point for the cubic phase). acs.orgresearchgate.net This direct bandgap nature is highly advantageous for applications in light emission and absorption.

The inclusion of spin-orbit coupling (SOC) in these calculations is crucial. Due to the strong relativistic effects of the heavy lead atom, SOC significantly influences the band structure. researchgate.netsci-hub.se It leads to a splitting of the conduction band minimum (CBM) and a reduction in the calculated bandgap energy, bringing theoretical values closer to those observed experimentally. researchgate.netresearchgate.net For instance, without SOC, the calculated band gap for cubic CsPbBr₃ is around 2.70 eV, but with SOC, it is reduced to approximately 1.46 eV. researchgate.net

Table 1: Calculated Bandgap of CsPbBr₃ Phases with Different Functionals

| Crystalline Phase | Calculation Method | Bandgap (eV) | Reference |

|---|---|---|---|

| Cubic | G₀W₀ (without SOC) | 2.70 | researchgate.net |

| Cubic | G₀W₀ (with SOC) | 1.46 | researchgate.net |

| Orthorhombic | PBE-GGA (with SOC) | ~1.16 | researchgate.net |

| Orthorhombic | DFT (P2₁/c phase) | 2.38 | osti.govnih.gov |

| Orthorhombic | DFT (Pnma phase) | 2.07 | osti.govnih.gov |

This table is interactive. Users can sort and filter the data.

Valence and Conduction Band Analysis

The valence band maximum (VBM) and conduction band minimum (CBM) are the key regions that dictate the electronic and optical properties of CsPbBr₃.

Valence Band (VB): The top of the valence band is primarily formed by the antibonding hybridization of the lead (Pb) 6s orbitals and the bromine (Br) 4p orbitals. acs.orgresearchgate.netarxiv.org This interaction is a defining characteristic of lead-halide perovskites. Experimental probes combined with DFT have revealed that CsPbBr₃ exhibits an unusually low density of states (DOS) at the VBM compared to conventional semiconductors like silicon or gallium arsenide. nih.govprinceton.eduacs.orgtum.de

Conduction Band (CB): The bottom of the conduction band is mainly composed of the unoccupied Pb 6p orbitals. researchgate.netarxiv.org The inclusion of SOC causes a significant splitting of the triply degenerate Pb 6p states at the CBM. researchgate.net

A notable feature is the deep energy level of the Cesium (Cs) 5p state, located around -7.5 eV to -8.5 eV, indicating it does not contribute to the frontier electronic states at the band edges. acs.orgnih.gov

Band Gap Engineering

The ability to tune the bandgap of CsPbBr₃ is crucial for optimizing its performance in various optoelectronic devices. This can be achieved through several strategies.

One common method is compositional modulation , where bromine is partially substituted with other halide ions (like chlorine or iodine). This directly alters the lattice parameters and the orbital overlap, thereby changing the bandgap. nih.gov Vapor-phase growth techniques have enabled the synthesis of CsPbX₃ (where X is a mix of halides) nanorods with a widely tunable photoluminescence from 415 to 673 nm. nih.gov Introducing bromine into CsPbI₃ has been shown to create more crystalline films with reduced defects and a tunable energy gap. researchgate.net

Another approach is doping . For instance, doping with copper (Cu) can introduce new electronic states. The Cu-3d orbitals contribute to the valence band and increase the bandgap, leading to a blue shift in the material's luminescence. researchgate.net

Applying external pressure can also modify the bandgap. Studies have shown that as pressure increases, CsPbBr₃ undergoes a structural transition from an orthorhombic (Pnma) to a monoclinic (P2₁/c) phase, which is accompanied by an increase in the bandgap from 2.07 eV to 2.38 eV. osti.govnih.gov

Orbital Contributions and Hybridization

The electronic properties of CsPbBr₃ are a direct consequence of the specific orbital interactions between its constituent atoms.

Pb-Br Interaction : The primary electronic activity near the bandgap arises from the [PbBr₆]⁴⁻ octahedra. The valence band maximum (VBM) is characterized by a strong antibonding hybridization between the Pb 6s and Br 4p orbitals. researchgate.netarxiv.org The conduction band minimum (CBM) is dominated by the Pb 6p states, with some contribution from Br 4p orbitals. arxiv.orgnih.gov

Cs Contribution : The cesium ion (Cs⁺) is located in the cavity between the octahedra. While traditionally considered to be electronically passive with its primary role being structural stabilization, some theoretical work suggests a minor overlap between Cs 5p and Pb 6s orbitals at deeper energy levels (around -7.5 eV). nih.gov However, it is widely accepted that the Cs⁺ cation does not directly contribute to the electronic states at the band edges. acs.orgresearchgate.net

Bonding Nature : The interaction between Pb-p and Br-p states forms a covalent bond, whereas the bonding between Cs-s and Br-p states is weakly ionic. scispace.com

A-Cation Electronic Coupling Effects

While the A-site cation (Cs⁺ in this case) does not form the band edges, it has a significant indirect influence on the electronic properties. researchgate.net This influence is exerted through its effect on the [PbBr₆]⁴⁻ octahedral framework and through electronic coupling.

The size and motion of the A-cation can modulate the tilting and rotation of the Pb-Br octahedra, which in turn affects the orbital overlap and the electronic band structure. researchgate.net Ab initio simulations have shown that larger A-site cations can suppress the motions of the Pb-Br cages, leading to longer nonradiative electron-hole recombination times. researchgate.net

Recent studies using high-resolution X-ray spectroscopy and DFT have revealed that the A-cation has a discernible impact on the conduction band states. nih.govarxiv.org It influences the energy splitting between different types of conduction band states (the σ-π splitting), which is governed by the strength of the electronic coupling between the A-cation and the bromide-lead sublattice. nih.govarxiv.org This finding highlights an important, previously underappreciated optoelectronic role for the A-site cation. Furthermore, the pairing of cations and anions in ionic salts used for surface passivation significantly affects the efficacy of passivating surface charge traps, an effect that is influenced by the binding interaction between the ionic pair. rsc.orgrsc.org

Spectroscopic Probes of Electronic States

Experimental techniques provide crucial validation for theoretical models and offer direct measurements of the electronic states.

Photoemission Spectroscopy : Ultraviolet Photoemission Spectroscopy (UPS) and Inverse Photoemission Spectroscopy (IPES) are powerful tools for directly measuring the occupied (valence band) and unoccupied (conduction band) densities of states, respectively. nih.govprinceton.eduacs.orgtum.de These experimental studies on CsPbBr₃ have confirmed the theoretical predictions of a low density of states at the valence band maximum. nih.govacs.orgscispace.com

X-ray Spectroscopy : Element-selective techniques like X-ray emission spectroscopy (XES) and X-ray absorption spectroscopy (XAS) can probe the partial density of states, providing information about the orbital character of the valence and conduction bands. nih.govarxiv.org These methods have been instrumental in uncovering the influence of the A-site cation on the conduction band. nih.gov

Time-Resolved Infrared (TRIR) Spectroscopy : This technique investigates the excited-state properties and charge carrier dynamics. Studies on lead halide perovskites suggest that charge carriers can form large polarons, which are quasiparticles resulting from the interaction between charges and the surrounding lattice vibrations (phonons). These polarons are thought to contribute to the long excited-state lifetimes and respectable charge carrier mobilities in these materials. psu.edu

Photoelectron Spectroscopy (PES)

Photoelectron spectroscopy (PES) is a powerful technique used to probe the occupied electronic states of a material. By irradiating a sample with photons of sufficient energy, core and valence electrons are ejected, and their kinetic energy is measured. This provides direct information about electron binding energies, the valence band structure, and the elemental composition of the material's surface.

X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) are two variants of PES that have been extensively applied to study CsPbBr₃. XPS, using X-ray sources, is primarily used to investigate the binding energies of core-level electrons, which are characteristic of the elements present and their chemical states. UPS, employing ultraviolet light, has a higher surface sensitivity and is ideal for probing the valence band region.

Research on CsPbBr₃ films has utilized both XPS and UPS to determine key electronic parameters. XPS measurements have identified the core-level spectra for the constituent elements. For instance, studies have reported the binding energies for the Pb 4f, Cs 4d, and Br 3d core levels. researchgate.netaip.org These measurements confirm the presence of the elements in their expected ionic states within the perovskite lattice.

UPS is particularly crucial for determining the valence band maximum (VBM) and the ionization energy. The VBM represents the highest occupied electronic state and is a critical parameter in determining the band alignment in electronic devices. For CsPbBr₃, the VBM is primarily composed of hybridized orbitals from the lead (Pb) 6s and bromine (Br) 4p states. UPS studies have determined the ionization energy of CsPbBr₃ to be approximately 5.65 ± 0.1 eV. aip.org

Table 1: Core-Level Binding Energies for CsPbBr₃ Determined by XPS This table presents typical binding energy values for the core electrons in CsPbBr₃. The exact values can vary slightly depending on sample preparation and surface conditions.

| Core Level | Binding Energy (eV) | Reference |

|---|---|---|

| Cs 4d5/2 | 77.2 | researchgate.net |

| Br 3d5/2 | 68.4 | researchgate.net |

| Pb 4f7/2 | 138.3 | researchgate.net |

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a technique that provides information about the unoccupied electronic states and the local geometric structure. wikipedia.orgspringernature.com It involves tuning the energy of an X-ray beam and measuring the absorption of X-rays by the sample as a core electron is excited to an unoccupied state. wikipedia.orglibretexts.org The resulting spectrum, particularly the region near the absorption edge known as the X-ray Absorption Near-Edge Structure (XANES), serves as a fingerprint of the material's electronic configuration and local coordination environment. wikipedia.org

For CsPbBr₃, XAS is instrumental in probing the conduction band, which is primarily formed by the unoccupied Pb 6p orbitals. nih.gov By analyzing the fine structure of the absorption edges of the constituent elements (e.g., the Pb L-edge or Br K-edge), researchers can gain insights into the partial density of unoccupied states. The transitions are governed by the dipole selection rule (Δℓ = ±1), meaning that from a core s-orbital, transitions to p-states are probed, and from a p-orbital, transitions to s- and d-states are investigated. wikipedia.org

XAS experiments on CsPbBr₃ require synchrotron radiation sources due to the need for intense and tunable X-ray beams. wikipedia.orglibretexts.org Studies have utilized this technique to understand the impact of synthesis conditions, doping, and degradation on the electronic structure. For example, in-situ XAS can be used to monitor changes in the local atomic and electronic structure during phase transitions or under operational conditions in a device. ornl.gov The element-specific nature of XAS allows for a detailed examination of the local environment around the Pb, Cs, and Br atoms independently. springernature.com

Theoretical-Experimental Correlates of Electronic Properties

A comprehensive understanding of the electronic properties of CsPbBr₃ is achieved by correlating experimental findings with theoretical calculations, most notably those based on Density Functional Theory (DFT). DFT has become an indispensable tool for modeling the electronic band structure, density of states (DOS), and optical properties of materials. rsc.orgnih.gov

Theoretical calculations for CsPbBr₃ consistently predict a direct band gap at the Γ point in the Brillouin zone, which is a key characteristic for efficient light emission and absorption. rsc.org The calculated band gap values, however, can vary depending on the functional used in the DFT calculations. For instance, standard approximations like the Generalized Gradient Approximation (GGA) often underestimate the band gap, while hybrid functionals (e.g., HSE06) or modified Becke-Johnson (mBJ) potentials provide results in better agreement with experimental values. ui.ac.irresearchgate.net

Experimental band gaps for CsPbBr₃ are typically measured using techniques like UV-Vis absorption or photoluminescence spectroscopy and are found to be around 2.3 eV for the bulk material at room temperature. nih.govui.ac.ir Theoretical models have been refined to closely match these experimental observations. For example, one study using a DFT-1/2 approach calculated a band gap of 2.36 eV for orthorhombic CsPbBr₃, showing excellent agreement with experimental findings. nih.gov

The correlation between theory and experiment extends to the entire electronic band structure. The valence band maximum (VBM) is theoretically shown to be composed of antibonding states from Pb 6s and Br 4p orbitals, while the conduction band minimum (CBM) is dominated by Pb 6p states. nih.govnih.gov This theoretical picture is validated by PES and XAS experiments, which probe the occupied and unoccupied states, respectively. The combination of these techniques provides a robust and detailed map of the electronic landscape of CsPbBr₃, which is crucial for the design and optimization of optoelectronic devices.

Table 2: Comparison of Experimental and Theoretical Band Gap Values for CsPbBr₃ This table highlights the synergy between experimental measurements and various theoretical approaches in determining the electronic band gap.

| Method | Band Gap (eV) | Reference |

|---|---|---|

| Experimental (Photoluminescence) | 2.3 | ui.ac.ir |

| Experimental (Absorption) | 2.38 | nih.gov |

| Theoretical (DFT-1/2) | 2.36 | nih.gov |

| Theoretical (nT-mBJ) | 2.3 | ui.ac.ir |

| Theoretical (GGA-PBE) | 1.53 | researchgate.net |

Photophysics and Charge Carrier Dynamics in Cesium Lead Tribromide

Excitonic Behavior and Recombination Mechanisms

In CsPbBr₃, a direct-gap semiconductor, Wannier-Mott excitons play a significant role in its optical properties near the fundamental absorption edge. mdpi.combohrium.com These excitonic effects are prominent even at or above room temperature. mdpi.com The interaction between light and the material is highly efficient due to the high oscillator strength of these excitonic states. mdpi.combohrium.com In high-quality single crystals, excited exciton (B1674681) states (up to n=3) have been observed. mdpi.combohrium.com

Time-Resolved Photoluminescence (TRPL) spectroscopy is a powerful technique for investigating the dynamics and recombination mechanisms of charge carriers in CsPbBr₃. aps.orgnanoge.org TRPL measurements can distinguish between different recombination processes, such as monomolecular (trap-assisted) and bimolecular (electron-hole) recombination. aps.org

Studies have shown that the photoluminescence (PL) decay in CsPbBr₃ is often multi-exponential, indicating the presence of multiple recombination pathways. researchgate.net The lifetime of charge carriers is a key parameter derived from TRPL data. For instance, the single exciton recombination lifetime in CsPbBr₃ nanocrystals has been determined to be around 7 ns. researchgate.net However, these lifetimes can vary significantly depending on factors like material form (bulk, nanocrystal, thin film), defect density, and excitation intensity. aps.orgnih.gov In CsPbBr₃ quantum dots, post-treatment with substances like antimony tribromide has been shown to enhance the TRPL lifetime from approximately 24.8 ns to 37.7 ns by passivating defects. acs.org In suspensions of CsPbBr₃ nanocrystals, phenomena like photon recycling—where emitted photons are re-absorbed by other nanocrystals—can lead to a prolonged measured PL decay time. acs.org A dynamic recombination model applied to TRPL data can effectively describe the time-dependent populations of excitons and free charges, providing a clear picture of the competing recombination processes. aps.org

| Sample Type | Measured Lifetime (ns) | Key Finding | Reference |

|---|---|---|---|

| CsPbBr₃ Nanocrystals | ~7 ns | Single exciton recombination lifetime. | researchgate.net |

| CsPbBr₃ QDs (As-synthesized) | 24.80 ± 0.10 ns | Lifetime enhanced by defect passivation with SbBr₃. | acs.org |

| CsPbBr₃ QDs (SbBr₃ Treated) | 37.71 ± 0.09 ns | ||

| CsPbBr₃ Nanocrystals | 1–29 ns | Radiative lifetimes vary with nanocrystal size and composition. | nih.govmaterials-science.info |

| CsPbBr₃ QDs | 4.5 ± 0.2 ns | Decay of lowest excitonic states with negligible trapping. | acs.org |

Transient Absorption Spectroscopy (TAS) provides complementary insights into the charge carrier dynamics of CsPbBr₃, allowing for the direct observation of photoexcited species like free carriers and excitons. aip.orgaip.org TAS experiments on CsPbBr₃ typically reveal characteristic features, including photoinduced bleaching at the band edge and photoinduced absorption above and below the band edge. aip.org These spectral features offer a window into processes such as state-filling, bandgap renormalization, and carrier thermalization. aip.orgnih.gov

The interpretation of TAS data depends heavily on the quantum confinement regime. In larger CsPbBr₃ nanoparticles (e.g., 14 nm diameter), where quantum confinement is weak, free carriers are the primary photoexcitations. aip.orgaip.org In contrast, smaller nanoparticles (e.g., 2.1 nm diameter) are in the strong confinement regime, and excitons dominate the photoexcitation landscape. aip.orgaip.org TAS has been instrumental in tracking ultrafast carrier trapping, revealing that excitations relax to an emitting state through a biphasic process with time constants on the order of 110 fs and 3.1 ps. acs.org The technique is also used to monitor interfacial charge transfer; for example, in the presence of an electron acceptor, excitons in CsPbBr₃ quantum dots can be dissociated with an electron transfer half-life of 65 ps. acs.org

When CsPbBr₃ absorbs photons with energy exceeding its bandgap, "hot" charge carriers (electrons and holes) are created with excess kinetic energy. The process by which these carriers lose their excess energy and relax to the band edges is known as hot carrier cooling. This process is a significant channel for energy loss in photovoltaic and light-emitting devices. nih.gov The study of hot carrier dynamics is critical, as slowing this cooling process could enable the extraction of hot carriers and potentially enhance device efficiency. nih.gov

In CsPbBr₃, hot carrier cooling is generally a rapid process, but its rate can be influenced by several factors, including nanocrystal shape, size, and surface ligands. rsc.orgacs.org For instance, one study found a 3-fold reduction in the hot carrier cooling rate in CsPbBr₃ nanocrystals capped with a cross-linked polysiloxane shell compared to those with standard oleylamine (B85491) ligands. nih.gov The shape of the nanocrystal also plays a role; hexapod-shaped CsPbBr₃ nanocrystals exhibit a prolonged hot carrier cooling time compared to cubic ones. acs.org A strong asymmetry between electron and hole cooling has been observed, with hot holes generally cooling much faster than hot electrons. rsc.org The cooling process in CsPbBr₃ nanoparticles can be slow, with cooling times on the order of nanoseconds in weakly confined systems, a phenomenon attributed to a "phonon bottleneck" effect that hinders energy dissipation. aip.orgaip.org Conversely, in strongly confined nanocrystals, cooling can be much faster, occurring within tens of picoseconds. aip.orgaip.org

| Sample Type | Cooling Time | Key Observation | Reference |

|---|---|---|---|

| 14 nm Nanoparticles (Weak Confinement) | ~1 ns | Slow cooling attributed to phonon bottleneck effect. | aip.orgaip.org |

| 2.1 nm Nanoparticles (Strong Confinement) | ~50 ps | Fast cooling due to effective energy dissipation. | aip.orgaip.org |

| Hexapod Nanocrystals | 183 ± 5 fs (LO phonon decay) | Slower cooling dynamics compared to cubic nanocrystals. | acs.org |

| Cubic Nanocrystals | 127 ± 5 fs (LO phonon decay) | Faster cooling dynamics compared to hexapod nanocrystals. | acs.org |

| Quasi-2D Nanoplatelets | ~300 fs | Carrier cooling time is independent of surface passivation. | nih.gov |

Carrier Transport and Mobility

Efficient charge carrier transport is a hallmark of CsPbBr₃ and a key reason for its success in optoelectronic devices. researchgate.net The material generally exhibits high carrier mobility and long diffusion lengths, although reported values can vary significantly depending on the material's form (single crystal vs. polycrystalline film), crystal quality, and measurement technique. researchgate.netosti.gov Theoretical calculations based on density functional theory have been used to determine the intrinsic limits of carrier mobility, showing that it is primarily limited by electron-phonon scattering. aps.orgelsevierpure.com These studies also reveal that the choice of halide ion (Cl, Br, or I) can alter the mobility by a factor of 3 to 5. aps.org For CsPbBr₃, electron and hole mobilities are predicted to be similar. aps.org

Experimental studies on DDAB-capped CsPbBr₃ quantum dot films have reported electron mobility values of 2.1 cm²/V·s and hole mobility values of 0.69 cm²/V·s, indicating efficient charge transport even in nanocrystal solids. bohrium.comacs.orgdtu.dk In single crystals, which are free of grain boundaries that can impede transport, mobility values are generally higher. osti.gov

| Sample Type | Electron Mobility (cm²/V·s) | Hole Mobility (cm²/V·s) | Reference |

|---|---|---|---|

| DDAB-capped QD Films (10 nm) | 2.1 ± 0.1 | 0.69 ± 0.03 | bohrium.comacs.orgdtu.dk |

| Colloidal Nanocrystals (11 nm) | ~4500 (Combined) | nih.gov | |

| Single Crystal (Solution Growth) | - | 49 | osti.gov |

| Single Crystal (Bridgman Melt) | - | 1.78 | osti.gov |

| Theoretical (First-principles) | ~110 | ~110 | aps.org |

The mobility-lifetime product (µτ) is a critical figure of merit for semiconductor materials used in radiation detectors, as it determines the charge collection efficiency. A high µτ product is essential for effective device performance. CsPbBr₃ single crystals have demonstrated impressive µτ values, making them promising for applications in high-energy radiation detection.

Measurements on Schottky-type In/CsPbBr₃/Au detectors have yielded an electron mobility-lifetime product (µτ)e of 4.5 x 10⁻⁴ cm²/V and a hole mobility-lifetime product (µτ)h of 9.5 x 10⁻⁴ cm²/V. osti.gov These values underscore the robust charge transport properties of the material. It is worth noting that reports on the µτ product for CsPbBr₃ have sometimes varied, potentially due to differences in crystal quality and measurement conditions. nsf.gov

The charge carrier diffusion length represents the average distance a carrier can travel from the point of generation before it recombines. Long diffusion lengths are highly desirable for applications like solar cells, as they ensure that photogenerated carriers can reach the electrodes to be collected. researchgate.net

CsPbBr₃ exhibits remarkably long diffusion lengths. In colloidal CsPbBr₃ nanocrystals, diffusion lengths greater than 9.2 µm have been reported, which is exceptional for a solution-processed material. nih.gov Studies on films made from 10 nm DDAB-capped quantum dots calculated a charge carrier diffusion length of approximately 239 ± 16 nm. bohrium.comacs.orgdtu.dk These long diffusion lengths are a direct consequence of the material's high carrier mobility and relatively long carrier lifetimes, confirming the negligible influence of surface defects in trapping charge carriers. nih.gov

Defect Chemistry, Passivation, and Doping Strategies in Cesium Lead Tribromide Systems

Surface Defect States and Their Impact

While the bulk of CsPbBr3 exhibits defect tolerance, the surfaces and grain boundaries of nanocrystals and polycrystalline films are prone to a higher concentration of defects. acs.orgacs.org These surface defects, often under-coordinated ions like Pb2+ or halide vacancies, are a primary source of performance degradation in optoelectronic devices. acs.orgaip.org

Surface defects act as trap states that can capture photo-generated electrons and holes, leading to non-radiative recombination. acs.orgacs.org This process competes with the desired radiative recombination (light emission) and significantly reduces the photoluminescence quantum yield (PLQY). researchgate.net

Several non-radiative recombination pathways are active in CsPbBr3:

Trap-Assisted Recombination: Carriers are trapped at deep-level defects within the bandgap, where they recombine without emitting light. This is considered a dominant recombination mechanism. researchgate.net

Auger Recombination: In this process, the energy from the recombination of an electron-hole pair is transferred to a third carrier rather than being emitted as a photon. aip.org

Hot Carrier (HC) Trapping: Carriers with excess energy can be trapped by shallow surface defects. aip.org

Studies have shown that cooling CsPbBr3 single crystals to liquid nitrogen temperatures can significantly reduce non-radiative recombination pathways, thereby extending carrier lifetimes and improving electrical properties. aip.org Spectro-electrochemical experiments have revealed that reductive potentials quench emission by trapping holes, while oxidizing conditions cause minor brightening by suppressing hole trapping, indicating that electron traps play a lesser role in non-radiative decay in these specific nanocrystals. acs.orgacs.org

Passivation Strategies

To mitigate the negative impact of surface defects, various passivation strategies have been developed. Passivation involves treating the CsPbBr3 material with specific chemical agents that bind to the defect sites, neutralizing their electronic activity. acs.orgbohrium.comnih.govacs.org

Effective passivation can:

Reduce non-radiative recombination. d-nb.info

Increase photoluminescence quantum yield (PLQY). nih.govacs.org

Improve charge carrier lifetime. d-nb.info

A common approach is surface ligand passivation , where organic molecules or inorganic compounds are introduced during or after the synthesis of CsPbBr3.

Dual Passivation: This strategy involves using multiple passivating agents to address different types of defects simultaneously. For instance, zirconium acetylacetonate (B107027) [Zr(acac)4] has been used in a dual passivation strategy for CsPbBr3 nanoplatelets. bohrium.comnih.govacs.org The Zr(acac)4 not only repairs surface defects but also forms a protective Zr(OH)4 cluster layer on the surface, leading to highly stable blue emission with a PLQY of up to 90%. nih.govacs.org

Additive Passivation: Incorporating specific additives into the precursor solution can improve the quality of the resulting CsPbBr3 film. acs.org For example, doping with a low concentration of AgBr has been shown to reduce defect density, extend carrier lifetime, and result in pinhole-free films. d-nb.info

Lewis Base Passivation: Lewis bases can effectively passivate positively charged defects, such as under-coordinated Pb2+ ions. acs.org

These strategies highlight the critical importance of controlling the surface chemistry to unlock the full potential of CsPbBr3 in optoelectronic applications.

| Strategy | Passivating Agent | Mechanism/Effect | Reference |

|---|---|---|---|

| Dual Passivation | Zirconium acetylacetonate [Zr(acac)4] | Repairs surface defects and forms a protective Zr(OH)4 layer, enhancing stability and PLQY. | bohrium.comnih.govacs.org |

| Additive Passivation / Doping | Silver Bromide (AgBr) | Reduces defect density, extends carrier lifetime, and improves film morphology. | d-nb.info |

| Surface Ligand Passivation | Lewis Bases | Passivates positively charged defects like under-coordinated Pb2+ ions. | acs.org |

Ligand Engineering for Surface Passivation

Ligand engineering is a primary strategy to passivate surface defects in CsPbBr₃ nanocrystals (NCs). The surfaces of these nanocrystals are labile, and the organic ligands used during synthesis play a crucial role in stabilizing the NCs and healing electronic trap states. nih.govethz.ch The selection of appropriate ligands can control crystal size, surface coverage, and defect density, leading to improved performance and stability. researchgate.net

Long-chain ligands like oleylamine (B85491) are often used in synthesis but can hinder charge transport. nih.gov Consequently, strategies have been developed to replace or supplement these with shorter-chain or more effective passivating agents. nih.gov A common approach involves the use of ammonium-based ligands. For instance, incorporating didodecyl dimethyl ammonium (B1175870) bromide (DDAB) during synthesis can modify the surface ligand shell, leading to a significant improvement in PLQY (from 70% to 96%) and enhanced colloidal stability. rsc.org The addition of DDAB increases the Br⁻ ion concentration on the NC surface, which helps to passivate halide vacancies. nih.gov This is corroborated by an observed change in the Pb/Br ratio from 1:2.5 to 1:2.7 with DDAB addition. nih.gov

Other ligands have also been effectively employed. Amine-based agents can passivate metallic lead sites that arise from halide vacancies. researchgate.net A combined treatment with didodecyldimethylammonium (B1216837) bromide and lead bromide has been shown to heal surface trap states effectively, resulting in highly pure and robust colloids with PLQYs up to 95-98%. ethz.ch

Below is a table summarizing various ligands used for the surface passivation of CsPbBr₃ and their reported effects.

| Ligand/Treatment | Effect on CsPbBr₃ | Reference |

| Didodecyl dimethyl ammonium bromide (DDAB) | Improved PLQY (from 70% to 96%), enhanced colloidal stability, and increased carrier transport. | rsc.org |

| Hydroxyl and Carboxyl groups | Control of crystal size, surface coverage, and defect density. | researchgate.net |

| Amine-based agents (e.g., 4-(2-aminoethyl)benzoic acid) | Removal of metallic Pb sites through halide vacancy passivation. | researchgate.net |

| HBr | Elimination of Br⁻ vacancies by increasing bromide concentration. | researchgate.net |

| DDAB + PbBr₂ | Healing of surface trap states, leading to PLQY up to 95-98%. | ethz.ch |

In Situ Shell Layer Development

Developing a protective shell layer around the CsPbBr₃ core is another effective passivation strategy. This can be achieved through in situ methods during or immediately following the primary synthesis. The goal is to grow a thin, coherent layer of a wider bandgap material on the nanocrystal surface, which physically and electronically passivates surface defects.

One approach involves in situ lead halide inorganic passivation. utoronto.ca This method helps to create a robust, inorganic shell that protects the core CsPbBr₃ from degradation and passivates surface trap states. For example, the combined treatment with didodecyldimethylammonium bromide and lead bromide can be considered a method for healing surface traps by forming a passivating layer. ethz.ch This process effectively addresses the lability of the nanocrystal surface, which is a primary challenge for the material's luminescent properties. ethz.ch The formation of such a shell enhances the stability and photoluminescence of the nanocrystals. Research on ultrathin CsPbBr₃ nanoplatelets reveals that their surfaces are often terminated with a layer of CsBr and are significantly defective, highlighting the need for such passivating shells. chemrxiv.org The self-assembly of these nanoplatelets into ordered stacks can be conceptualized as forming a hybrid organic-inorganic single crystal structure, where the ligand layers separate the inorganic CsPbBr₃ layers. nih.gov

Doping-Induced Defect Suppression

Doping with various metal ions is a powerful technique to reduce intrinsic defects in the CsPbBr₃ crystal lattice without significantly altering its size or structure. utoronto.ca This strategy can suppress the formation of vacancies and reduce structural disorder, leading to enhanced optical properties.

Heterovalent doping, for instance, has been explored to mitigate defect-related issues. Theoretical studies using high-level Density Functional Theory (DFT) have shown that while some dopants like Bi³⁺ can introduce deep trap states, others like Ce³⁺ can reduce the disorder of the host nanocrystal and enrich edge states, leading to higher PLQY. utoronto.ca When Ce³⁺ was doped into CsPbBr₃ NCs, the PLQY increased to 89% from 41% for the undoped counterparts. utoronto.ca

Substitution with isovalent cations can also be highly effective. Magnesium (Mg²⁺) substitution for Pb²⁺ has been shown to suppress defect states in CsPbBr₃ films. rsc.org This leads to improved crystallinity and PLQY. researchgate.net Devices fabricated with Mg-doped CsPbBr₃ exhibited a current efficiency of 13.13 cd A⁻¹, a nearly 100-fold improvement over the undoped material, and a significantly enhanced operational lifetime. rsc.orgresearchgate.net Similarly, doping with Sn²⁺ or Mn²⁺ has been found to inhibit photo-induced phase segregation in mixed-halide perovskites, a process often linked to defect formation and migration. nih.gov

Extrinsic Doping for Property Modulation

Extrinsic doping involves intentionally introducing foreign atoms into the CsPbBr₃ lattice to modify its intrinsic physical and chemical properties. This has proven to be an effective way to tune its optoelectronic characteristics and enhance stability for various applications. researchgate.net Doping can occur at the 'A' site (Cs⁺) or, more commonly, at the 'B' site (Pb²⁺). nih.gov

Metal Cation Doping (e.g., Zn(II), Eu, Cu, Li, Sn, Al)

A wide variety of metal cations have been successfully incorporated into the CsPbBr₃ host lattice to enhance its properties. researchgate.net Divalent metal ions such as Zn²⁺, Cu²⁺, and Ni²⁺, as well as trivalent ions like Al³⁺ and lanthanides such as Eu³⁺, have been investigated as B-site dopants. nih.govdiva-portal.orgnih.gov

The table below summarizes the effects of various metal cation dopants on CsPbBr₃.

| Dopant Cation | Host Material | Effect(s) | Reference |

| Zn(II) | CsPbBr₃ NCs | Increased PLQY to 93%; suppressed non-radiative recombination. | diva-portal.org |

| Eu(III) | CsPbCl₃ NCs | Introduced bright dopant-related emissions and improved host PLQY. | diva-portal.org |

| Cu(II) | CsPbBr₃ NCs | Achieved high PLQY of 95%; improved thermal stability. | diva-portal.org |

| Sn(II) | CsPbBrₓI₃₋ₓ | Inhibited photo-induced phase segregation. | nih.gov |

| Al(III) | CsPbBr₃ NCs | Induced stable blue-shifted emission; extended band gap. | nih.gov |

| Mg(II) | CsPbBr₃ Film | Suppressed defect states; improved PLQY; enhanced device efficiency and lifetime. | rsc.orgresearchgate.net |

| Ni(II) | CsPbI₃ NCs | Stabilized the α-phase of CsPbI₃. | nih.gov |

| Mn(II) | CsPbBr₃ | Reduced crystal spacing; enhanced lattice interactions. | nih.gov |

Effects on Electronic Structure

Metal cation doping directly influences the electronic structure of CsPbBr₃, including the bandgap energy and the density of states (DOS). nih.gov This modification is a key mechanism for tuning the material's optical properties.

The introduction of dopants can create new energy levels within the band structure. For example, DFT calculations on a similar perovskite, CsGeCl₃, show that doping with metals like Mn and Ni creates intermediate states near the Fermi level. nih.gov In the case of n-doping CsPbBr₃, the injection of an electron can introduce a singly populated localized state on a single lead ion, which appears as a state within the bandgap. researchgate.net In contrast, p-doping does not significantly alter the delocalized nature of the highest occupied molecular orbital (HOMO). researchgate.net